Cas no 120781-01-3 (5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)

5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is a versatile heterocyclic compound commonly used as an intermediate in organic synthesis and pharmaceutical research. Its brominated imidazole core provides a reactive site for further functionalization, making it valuable for constructing complex molecules. The methyl ester group enhances solubility and facilitates downstream transformations, such as hydrolysis or amidation. This compound is particularly useful in medicinal chemistry for developing biologically active molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic applications. The product is typically supplied with high purity, ensuring reliable results in research and industrial processes.
5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester structure
120781-01-3 structure
Product name:5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester
CAS No:120781-01-3
MF:C6H7N2O2Br
Molecular Weight:219.03598
CID:1101840
PubChem ID:85593225

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester
    • WS-00858
    • E71842
    • AKOS040694290
    • Methyl5-bromo-1-methyl-1H-imidazole-4-carboxylate
    • methyl 5-bromo-1-methylimidazole-4-carboxylate
    • DTXSID001227934
    • SY307393
    • SCHEMBL19737998
    • 120781-01-3
    • MFCD32701865
    • methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
    • インチ: InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3
    • InChIKey: GRRFNSRETLLTBQ-UHFFFAOYSA-N
    • SMILES: CN1C=NC(=C1Br)C(=O)OC

計算された属性

  • 精确分子量: 217.96909g/mol
  • 同位素质量: 217.96909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 44.1Ų

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1255323-250mg
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 95%
250mg
$445 2024-06-05
Aaron
AR01JXEP-100mg
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
100mg
$208.00 2025-02-11
Aaron
AR01JXEP-250mg
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
250mg
$387.00 2025-02-11
1PlusChem
1P01JX6D-500mg
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 95%
500mg
$536.00 2023-12-26
Aaron
AR01JXEP-5g
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
5g
$1065.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1612317-5g
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
5g
¥10280.00 2024-08-09
A2B Chem LLC
BA08277-5mg
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 95
5mg
$118.00 2024-04-20
A2B Chem LLC
BA08277-5g
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
5g
$1328.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1612317-10g
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
10g
¥20166.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1612317-100mg
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
120781-01-3 98%
100mg
¥2308.00 2024-08-09

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 関連文献

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl esterに関する追加情報

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester (CAS No. 120781-01-3): An Overview

5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester (CAS No. 120781-01-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated imidazole structure, exhibits a range of biological activities and has been the subject of numerous studies aimed at exploring its potential therapeutic applications.

The chemical structure of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester consists of a bromine atom at the 5-position of the imidazole ring, a methyl group at the 1-position, and a carboxylic acid methyl ester group at the 4-position. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it an attractive candidate for various synthetic transformations and biological evaluations.

In recent years, the interest in 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has been driven by its potential as a building block in the synthesis of bioactive molecules. The bromine atom, in particular, can be readily substituted or modified through various chemical reactions, allowing for the creation of diverse derivatives with tailored biological activities. This flexibility has made it a valuable intermediate in the development of novel drugs and therapeutic agents.

One of the key areas where 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has shown promise is in the field of anticancer research. Studies have demonstrated that compounds derived from this scaffold exhibit potent antiproliferative effects against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester showed significant inhibition of tumor growth in both in vitro and in vivo models.

Beyond its anticancer potential, 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has also been explored for its antimicrobial properties. Research conducted by a team at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester could serve as a lead compound for the development of new antibiotics to combat drug-resistant pathogens.

The pharmacological profile of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is further enhanced by its favorable physicochemical properties. The compound is relatively stable under standard laboratory conditions and can be easily purified using common techniques such as column chromatography. Additionally, its solubility in various organic solvents makes it amenable to a wide range of synthetic protocols.

In terms of synthetic accessibility, 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester can be prepared through several well-established routes. One common method involves the reaction of 5-bromoimidazole with methanol in the presence of an appropriate catalyst. This approach yields high purity products with good yields, making it suitable for large-scale production.

The biological activity and synthetic versatility of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester have also led to its use as a tool compound in academic research. Scientists at leading institutions around the world are leveraging this compound to investigate fundamental biological processes and to develop new therapeutic strategies. For example, researchers at Harvard University have utilized derivatives of this compound to study protein-protein interactions involved in cellular signaling pathways.

In conclusion, 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester (CAS No. 120781-01-3) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its broad spectrum of biological activities, makes it an invaluable resource for scientists and researchers working on the development of new drugs and therapeutic agents. As ongoing studies continue to uncover new applications and insights, it is clear that this compound will remain an important focus in the field for years to come.

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